

# Application Notes and Protocols: In Vivo Imaging with Red Fluorescent Probes

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Red 12
CAS No.:	1342-76-3
Cat. No.:	B1172338

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## Introduction

The following application notes and protocols focus on the use of red fluorescent probes for in vivo and ex vivo imaging, with a particular emphasis on the lipophilic dye Nile Red and its derivatives, as a specific probe named "**Red 12**" is not extensively documented in scientific literature for these applications. Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is highly sensitive to the polarity of its local environment.<sup>[1][2][3]</sup> This property makes it an excellent tool for visualizing and quantifying lipid-rich structures such as lipid droplets and cell membranes.<sup>[4][5][6]</sup>

These notes are intended for researchers, scientists, and drug development professionals interested in utilizing red fluorescent probes for studying lipid metabolism, membrane dynamics, and cellular trafficking in various biological contexts.

## Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The table below summarizes key quantitative data for Nile Red, which serves as a representative red fluorescent probe for lipid imaging.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	318.37 g/mol	[5][7]
Excitation Maximum (λ <sub>ex</sub> )	552 nm (in Methanol)	[5]
Emission Maximum (λ <sub>em</sub> )	636 nm (in Methanol)	[5]
Solubility	Soluble in DMSO and DMF	[5]
Storage	4°C, protected from light	[5]

Note: The excitation and emission maxima of Nile Red are highly dependent on the solvent polarity. In nonpolar environments like lipid droplets, the emission is blue-shifted (appears more green/yellow), while in more polar environments, it is red-shifted.[2]

## Applications in In Vivo and Ex Vivo Imaging

Nile Red and its derivatives have been successfully employed in a variety of imaging applications to study lipid distribution and dynamics.

- **Visualization of Lipid Droplets:** Nile Red is a well-established marker for lipid droplets in cells and tissues.[3][4][6] Its strong fluorescence in the hydrophobic core of lipid droplets allows for their clear visualization and quantification.
- **Analysis of Membrane Packing and Lipid Order:** Derivatives of Nile Red, such as NR12S, are used to study the lipid packing and order of cellular membranes.[8][9] Changes in the fluorescence emission spectrum of these probes can indicate alterations in membrane composition, such as cholesterol content.[8]
- **Studying Myelin Sheaths:** The lipophilic nature of Nile Red allows it to readily stain myelin, enabling the study of its physicochemical properties in both the central and peripheral nervous systems.[1][10]
- **Monitoring Endocytosis and Lysosomal Storage Disorders:** Fluorescent probes based on Nile Red can be used to track the process of endocytosis and investigate changes in lipid

composition during endosome maturation.[9] They have also been applied to study lipid accumulation in lysosomal storage disorders like Niemann-Pick type C1.[8]

- Adipose Tissue Imaging: These probes can be used for in vivo imaging to quantify regional adiposity in model organisms like zebrafish.[11]

## Experimental Protocols

### Protocol 1: Staining of Lipid Droplets in Live Cells

This protocol describes the general procedure for staining intracellular lipid droplets in cultured cells using Nile Red.

Materials:

- Nile Red stock solution (1 mg/mL in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., TRITC)

Procedure:

- Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
- Preparation of Staining Solution: Prepare a fresh working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 1 µg/mL.
- Staining: Remove the culture medium from the cells and wash once with PBS. Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at 37°C.
- Washing: Remove the staining solution and wash the cells two to three times with PBS.
- Imaging: Mount the coverslip on a slide with a drop of PBS or imaging medium. Observe the stained cells using a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold structures.

## Protocol 2: Staining of Frozen Tissue Sections

This protocol is adapted for staining lipid structures in frozen tissue sections.[12][13]

Materials:

- Nile Red stock solution (1 mg/mL in DMSO)
- Acetone
- Phosphate-buffered saline (PBS)
- Mounting medium (aqueous)
- Cryostat-sectioned tissue slides

Procedure:

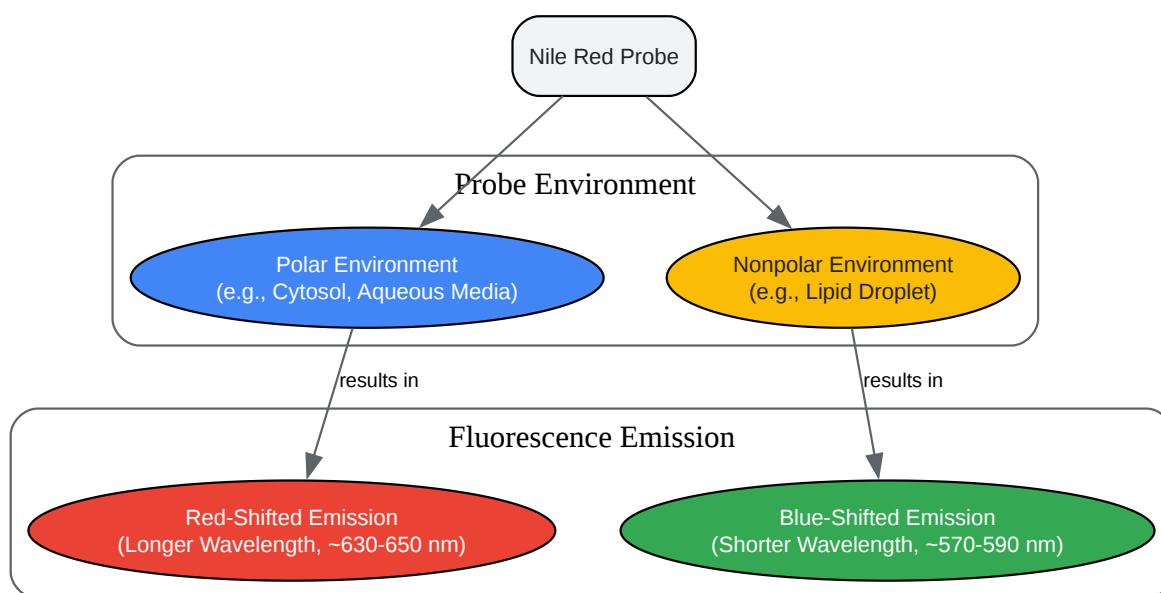
- Section Preparation: Cut frozen tissue sections at 5-10  $\mu\text{m}$  thickness and mount them on glass slides.
- Fixation (Optional): Tissues can be fixed with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes. Avoid using alcohol-based fixatives as they can extract lipids.[3]
- Staining Solution Preparation: Prepare a 1  $\mu\text{g}/\text{mL}$  Nile Red solution in 75% acetone.
- Staining: Apply the Nile Red staining solution to the tissue sections and incubate for 5-10 minutes at room temperature in the dark.
- Washing: Gently rinse the slides with 75% acetone and then with distilled water.
- Mounting: Mount the coverslip using an aqueous mounting medium.
- Imaging: Image the sections using a fluorescence microscope.

## Diagrams



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Caption: Experimental workflow for lipid droplet imaging.



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Caption: Principle of solvatochromic shift in Nile Red.

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